Cas no 404831-36-3 (N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2-methylbenzamide)

N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2-methylbenzamide structure
404831-36-3 structure
Product Name:N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2-methylbenzamide
CAS No:404831-36-3
MF:C21H17N3O
MW:327.379184484482
CID:2632752
PubChem ID:3426459
Update Time:2025-07-23

N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2-methylbenzamide
    • N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-methylbenzamide
    • AKOS003244302
    • F0806-0270
    • Oprea1_691192
    • SCHEMBL14642536
    • 404831-36-3
    • CHEMBL1277194
    • N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide
    • N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-METHYLBENZAMIDE
    • Inchi: 1S/C21H17N3O/c1-14-7-2-3-10-17(14)21(25)22-16-9-6-8-15(13-16)20-23-18-11-4-5-12-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
    • InChI Key: WAZUSCRJGATZGG-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1C)NC1=CC=CC(=C1)C1=NC2C=CC=CC=2N1

Computed Properties

  • Exact Mass: 327.137162174Da
  • Monoisotopic Mass: 327.137162174Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 57.8Ų

N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2-methylbenzamide Pricemore >>

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Additional information on N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2-methylbenzamide

Introduction to N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2-methylbenzamide (CAS No. 404831-36-3)

N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2-methylbenzamide, identified by its CAS number 404831-36-3, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its structural features and potential biological activities, making it a subject of extensive research and development. The benzodiazole moiety and the phenyl ring are key structural elements that contribute to its unique chemical properties and biological interactions.

The benzodiazole core is well-known for its role in various pharmacological applications, particularly in the treatment of anxiety disorders and seizure conditions. The presence of a phenyl ring and a methyl substituent in the amide group further modulates the compound's pharmacokinetic and pharmacodynamic profiles. These structural features make N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2-methylbenzamide a promising candidate for further investigation in medicinal chemistry.

In recent years, there has been a growing interest in developing novel benzodiazole derivatives with improved efficacy and reduced side effects. Researchers have been exploring various modifications to the benzodiazole scaffold to enhance its therapeutic potential. The compound N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2-methylbenzamide represents one such effort to optimize the benzodiazole structure for better pharmacological outcomes.

The synthesis of N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2-methylbenzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the benzodiazole ring into the phenyl moiety necessitates precise control over reaction conditions to avoid unwanted byproducts. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve the desired molecular architecture efficiently.

One of the key aspects of studying N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2-methylbenzamide is its interaction with biological targets. The benzodiazole core interacts with gamma-amino butyric acid (GABA) receptors, which are crucial for regulating neuronal excitability. The phenyl and amide groups may influence the compound's binding affinity and selectivity, making it an interesting subject for structure-based drug design.

Recent computational studies have suggested that N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2-methylbenzamide may exhibit potent anxiolytic properties. Molecular docking simulations have shown that this compound can effectively bind to GABA-A receptors, potentially leading to enhanced GABAergic neurotransmission. These findings are supported by preliminary in vitro assays that indicate favorable pharmacological activity.

The potential therapeutic applications of N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2-methylbenzamide extend beyond anxiety disorders. Research suggests that this compound may also have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of benzodiazole derivatives to modulate neuronal activity has opened new avenues for developing treatments for these conditions.

In addition to its pharmacological potential, N-3-(1H-1,3-benzodiazol-2-y]phenyl)-2-methylbenzamide has been investigated for its role in drug delivery systems. The compound's structural features make it suitable for formulation into novel delivery matrices that can enhance bioavailability and targeted release. Such formulations could improve the efficacy of treatments while minimizing side effects.

The development of N--(Ih-I , 3 - b en z o d ia z ol - 2 - yl ) p h e n y l - 2 - m e t h y l b e n z a m ide as a therapeutic agent requires rigorous testing to ensure safety and efficacy. Preclinical studies have been conducted to evaluate its pharmacokinetic profile, toxicity profile, and potential interactions with other drugs. These studies are essential for determining the appropriate dosage and administration routes for clinical trials.

As research continues to uncover new applications for N--(Ih-I , 3 - b en z o d ia z ol - 2 - yl ) p h e n y l - 2 - m e t h y l b e n z a m ide , it is expected that this compound will play a significant role in the development of novel therapies for various medical conditions. The combination of its structural versatility and promising biological activity makes it a valuable asset in pharmaceutical research.

The future directions of research on N--(Ih-I , 3 - b en z o d ia z ol - 2 - yl ) p h e n y l - 2 - m e t h y l b e n z a m ide include exploring its mechanisms of action in greater detail and identifying new therapeutic targets. Advances in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy will aid in characterizing the compound's molecular interactions at a high level of precision.

In conclusion, N--(Ih-I , 3 - b en z o d ia z ol - 2 - yl ) p h e n y l - 2 - m e t h y l b e n z a m ide (CAS No. 404831--36--3) is a compound with significant pharmaceutical potential. Its unique structural features and promising biological activities make it an attractive candidate for further research and development. As our understanding of this molecule grows, it is likely that new therapeutic applications will be discovered, offering hope for improved treatments across multiple medical disciplines.

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